![molecular formula C21H21N3O4S B2506130 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide CAS No. 1005935-06-7](/img/structure/B2506130.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Synthesis Analysis
The synthesis of these compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The energy gap between the HOMO and LUMO of similar compounds explained the chemical and kinetic stability of the system .Chemical Reactions Analysis
The 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction is a key step in the synthesis of these compounds .Scientific Research Applications
Importance in Medicinal Chemistry
Benzothiazole derivatives are integral to various natural and synthetic bioactive molecules. They are recognized for their broad pharmacological activities, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These compounds are pivotal in medicinal chemistry due to their varied biological activities coupled with minimal toxic effects. Substitutions on the benzothiazole scaffold, particularly on the C-2 and C-6 carbon atoms, contribute to diverse biological activities, making these compounds highly significant in drug development and therapeutic applications (Bhat & Belagali, 2020).
Synthetic Procedures and Biological Interest
Benzazoles and their derivatives, including benzothiazole, are of great interest in medicinal chemistry due to their diverse biological activities and clinical applications. Specifically, 2-guanidinobenzazoles (2GBZs) are noted for altering the biological activity of heterocycles when bonded with a guanidine group. They exhibit pharmacological activities such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. The review by Rosales-Hernández et al. (2022) provides insights into the chemical aspects of these compounds, underscoring their potential as therapeutic agents and emphasizing synthetic approaches and modifications that enhance their biological relevance (Rosales-Hernández et al., 2022).
Carcinogenic Evaluation of Analogues
The structural versatility of benzothiazole allows for the synthesis and evaluation of various analogues for potential carcinogenicity. For instance, the thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and assessed. Such studies contribute to understanding the structure-activity relationships and potential carcinogenicity of these compounds, providing insights that are crucial for drug development and safety evaluation (Ashby et al., 1978).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties that contribute to its bioavailability and therapeutic potential.
Result of Action
The compound displays good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also exhibits good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-acetylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13(25)15-4-6-16(7-5-15)20(27)23-21-24(10-11-28-3)18-9-8-17(22-14(2)26)12-19(18)29-21/h4-9,12H,10-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLSKYATSWCZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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